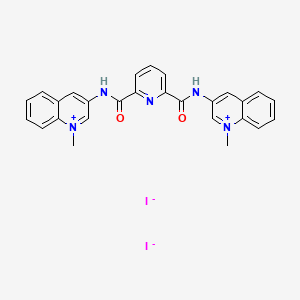

360A iodide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDYPTJPHHNFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23I2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Intricacies of 360A Iodide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanisms of action of 360A iodide, a potent telomerase inhibitor and G-quadruplex stabilizer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, with the formal name 3,3′-[2,6-pyridinediylbis(carbonylimino)]bis[1-methyl-quinolinium, diiodide, is a complex organic molecule. Its structure is defined by a central pyridine ring linked to two quinolinium moieties through amide bonds. The positive charges on the quinolinium nitrogen atoms are balanced by two iodide counter-ions.

| Property | Value | Source |

| CAS Number | 737763-37-0 | [1] |

| Molecular Formula | C₂₇H₂₃N₅O₂ • 2I | [1] |

| Formula Weight | 703.3 g/mol | [1] |

| SMILES | C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5--INVALID-LINK--C.[I-].[I-] | [2] |

| Solubility | DMSO: Slightly Soluble (0.1-1 mg/ml) | [1] |

Below is a two-dimensional representation of the chemical structure of this compound.

Biological Activity and Mechanism of Action

This compound is a highly selective stabilizer of G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and gene promoter regions.[3][4] By stabilizing these structures, this compound inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[3][4][5] This inhibition of telomerase leads to telomere shortening, genomic instability, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency as a telomerase inhibitor and its cytotoxic effects on cancer cells.

| Assay/Cell Line | IC₅₀ Value | Reference |

| Telomerase (TRAP-G4 Assay) | 0.3 µM | [1][5] |

| T98G glioma fibroblasts | 4.8 µM | [1] |

| CB193 astrocytoma | 3.9 µM | [1] |

| U-118 MG glioma | 8.4 µM | [1] |

| Primary human astrocytes | 17.4 µM | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Telomerase Repeated Amplification Protocol (TRAP) Assay

The TRAP assay is a standard method to measure telomerase activity. A modified version, the TRAP-G4 assay, is specifically designed to screen for G-quadruplex stabilizing inhibitors of telomerase.

Principle: The assay involves three main steps:

-

Telomerase Extension: In the presence of a cell extract containing telomerase, a synthetic DNA primer (TS primer) is extended with telomeric repeats (GGTTAG). G-quadruplex stabilizing compounds will inhibit this extension.

-

PCR Amplification: The extended products are then amplified by PCR.

-

Detection: The PCR products are visualized by electrophoresis, typically on a polyacrylamide gel. A decrease in the intensity of the characteristic 6-base pair ladder indicates inhibition of telomerase activity.

Detailed Protocol: A detailed protocol for the TRAP assay can be found in the publication by Mender and Shay (2015).[6] For screening G-quadruplex ligands like this compound, a modified TS primer containing a G-quadruplex-forming sequence is often used.

Cell Viability Assay

The effect of this compound on the viability of cancer cells is commonly assessed using a WST-1 or similar metabolic assay.

Principle: The WST-1 reagent is a water-soluble tetrazolium salt that is cleaved to a formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

-

Seed cells in a 96-well plate at a predetermined density.

-

After allowing the cells to adhere, treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The stabilization of G-quadruplexes by this compound at telomeres triggers a DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating the effects of this compound.

References

- 1. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocrick.com [biocrick.com]

- 3. Targeting DNA-PKcs and telomerase in brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action for voltage-sensitive fluorescent dyes

An In-depth Technical Guide to the Mechanism of Action of Voltage-Sensitive Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Voltage-sensitive dyes (VSDs), also known as potentiometric probes, are indispensable tools in neuroscience, cardiology, and drug discovery for monitoring changes in cell membrane potential.[1][2] These fluorescent molecules bind to the plasma membrane and report fluctuations in the transmembrane electric field as changes in their optical properties, such as fluorescence intensity or spectral characteristics.[2][3] This enables the real-time visualization of electrical activity in single cells and neuronal populations with high spatial and temporal resolution, offering a powerful alternative to traditional electrophysiological techniques.[4][5]

This guide provides a detailed exploration of the core mechanisms governing the function of VSDs, presents quantitative data for common dyes, outlines key experimental protocols, and illustrates the underlying principles with clear diagrams.

Classification and Core Mechanisms of Action

VSDs are broadly categorized into two main classes based on their response kinetics: "slow" dyes and "fast" dyes.[3][6] This distinction is crucial as it reflects fundamentally different mechanisms of voltage sensing.

Slow-Response Dyes: Transmembrane Redistribution

Slow-response VSDs, which include cationic carbocyanines and anionic oxonols, operate on a timescale of milliseconds to seconds.[1][3] Their mechanism relies on a voltage-dependent redistribution across the plasma membrane.[1][6] A change in membrane potential alters the equilibrium of the charged dye molecules between the outer and inner leaflets of the membrane, or between the membrane and the aqueous medium.[6][7] This translocation is accompanied by a significant change in fluorescence, often due to aggregation-induced quenching or changes in the local environment (solvatochromism).[6][7]

Due to their slow kinetics, these dyes are not suitable for tracking individual action potentials but are effective for measuring changes in resting membrane potential in large cell populations, making them useful in high-throughput screening applications.[3][6]

Fast-Response Dyes: Sub-millisecond Voltage Sensing

Fast-response dyes are essential for resolving rapid neuronal signaling events like action potentials, with response times in the microsecond to nanosecond range.[1][3] These amphiphilic molecules insert into the membrane with a specific orientation and utilize sophisticated photophysical mechanisms to transduce voltage changes.[1] There are three primary mechanisms for fast VSDs.

1. Electrochromism (Molecular Stark Effect)

This is the most common mechanism for "fast" dyes, such as those in the ANEP (aminonaphthylethenylpyridinium) and RH families.[1][4] These dyes possess a chromophore with a large dipole moment that changes significantly upon electronic excitation.[1][6] The dye molecules align themselves within the membrane, perpendicular to the electric field.[1]

The intense electric field across the membrane (~10^5 V/cm) interacts with the dye's dipole moment, altering the energy levels of its ground and excited states—a phenomenon known as the molecular Stark effect.[4][6] This interaction causes a small, voltage-dependent shift in the dye's absorption and emission spectra.[6] Depolarization typically causes a "blue shift" (hypsochromic shift) in the spectrum, while hyperpolarization causes a "red shift" (bathochromic shift).[6] The resulting fluorescence change is small (typically 2-10% per 100 mV) but extremely fast.[8]

2. Photoinduced Electron Transfer (PeT)

A more recent class of VSDs, known as VoltageFluors (e.g., BeRST 1), employs a Photoinduced Electron Transfer (PeT) mechanism to achieve higher voltage sensitivity.[4][9] These probes consist of three parts: a fluorescent reporter, a "molecular wire" that spans the membrane, and an electron-rich donor group.[6][9]

Upon excitation, the fluorophore can be "quenched" by an electron transferred from the donor group through the molecular wire. The rate of this PeT process is highly dependent on the transmembrane electric field.[4][9] Under resting (hyperpolarized) conditions, the electric field facilitates PeT, quenching fluorescence. During depolarization, the field is reduced, which slows the rate of PeT, leading to a significant increase in fluorescence quantum yield.[9] This mechanism allows for both fast response times and high sensitivity.[9]

3. Förster Resonance Energy Transfer (FRET)

FRET-based voltage sensors typically use a two-component system: a stationary fluorescent donor bound to one side of the membrane (e.g., a fluorescent protein or a coumarin-lipid conjugate) and a mobile, charged acceptor (e.g., a hydrophobic anion like dipicrylamine (DPA) or an oxonol dye).[4][10][11]

The distribution of the mobile acceptor between the inner and outer leaflets of the membrane is voltage-dependent.[4][10] A change in membrane potential drives the acceptor closer to or further from the donor. This alters the distance between the FRET pair, modulating the efficiency of energy transfer.[12] For example, during depolarization, a negatively charged acceptor may move toward the extracellular side, away from a donor on the same leaflet, decreasing FRET and changing the ratio of donor-to-acceptor emission.[11] This ratiometric output provides a robust signal that is less susceptible to artifacts like dye concentration or illumination intensity.[11][13]

Quantitative Data of Common Voltage-Sensitive Dyes

The selection of a VSD depends critically on its photophysical properties, sensitivity, and response time. The table below summarizes key parameters for several widely used dyes.

| Dye | Class / Mechanism | Ex (nm) | Em (nm) | Sensitivity (ΔF/F per 100 mV) | Response Time | Key Characteristics |

| di-4-ANEPPS | Fast / Electrochromic | ~480 | ~630 | 2-10%[8][14] | < 10 µs[3] | Widely used benchmark; ratiometric imaging possible.[15][16] |

| RH795 | Fast / Electrochromic | ~530 | ~710 | ~5-10% | < 10 µs | Good for in vivo applications due to red-shifted spectra.[15] |

| ANNINE-6plus | Fast / Electrochromic | ~488 (1P), ~1060 (2P) | ~650 | ~30% (1P), >50% (2P)[17] | Nanoseconds[18] | High sensitivity, especially with two-photon excitation; low phototoxicity.[18] |

| BeRST 1 | Fast / PeT | ~635 | ~740 | ~25-50% | Sub-millisecond[9] | High signal-to-noise ratio; red-shifted optics reduce background.[9] |

| DiSBAC₂(3) | Slow / Redistribution (FRET Acceptor) | ~530 | ~560 | High (up to 80% with FRET)[6] | ~500 ms[11] | Used in HTS FRET assays; water-soluble.[11] |

Note: Excitation (Ex) and Emission (Em) wavelengths can vary depending on the membrane environment. Sensitivity (ΔF/F) is highly dependent on the optical setup, particularly the choice of excitation and emission filters.[8]

Key Experimental Protocols

Accurate measurement of membrane potential using VSDs requires careful experimental design and execution.

Protocol 1: Staining Cultured Cells with VSDs

This protocol provides a general guideline for labeling adherent cells in culture.

Workflow Diagram

Methodology:

-

Prepare Stock Solution: Dissolve the VSD in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light and moisture at -20°C.

-

Prepare Staining Solution: On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a physiological saline buffer (e.g., HBSS or Tyrode's solution). The optimal concentration should be determined empirically.[19]

-

Cell Preparation: Grow cells on glass coverslips suitable for microscopy. Just before staining, wash the cells and replace the culture medium with the same saline buffer used for the staining solution.

-

Staining: Add the staining solution to the cells and incubate for a period ranging from 5 to 30 minutes. Incubation time and temperature (room temperature or 37°C) depend on the specific dye and cell type and should be optimized to ensure adequate membrane labeling without excessive internalization or toxicity.[15]

-

Washing: After incubation, gently wash the cells 2-3 times with fresh saline buffer to remove unbound dye.

-

Imaging: The cells are now ready for imaging. Maintain the cells in saline buffer during the experiment.

Protocol 2: Calibrating VSD Signal with Whole-Cell Patch-Clamp

To quantify the optical signal in terms of millivolts, it is essential to calibrate the dye's response. This is achieved by simultaneously performing VSD imaging and whole-cell patch-clamp electrophysiology.[9][16]

Methodology:

-

Setup: Use a microscope equipped for both fluorescence imaging and electrophysiology.

-

Staining: Stain the cells with the desired VSD as described in Protocol 1.

-

Patch-Clamp: Obtain a whole-cell patch-clamp recording from a single, stained cell. This provides direct electrical control and measurement of the cell's membrane potential.[19]

-

Voltage Steps: Using the voltage-clamp amplifier, hold the cell at a resting potential (e.g., -60 mV) and then apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments).[20]

-

Simultaneous Imaging: While applying the voltage steps, acquire fluorescence images at a high frame rate.

-

Data Analysis:

-

Define a region of interest (ROI) around the patched cell in the image series.

-

Measure the average fluorescence intensity (F) within the ROI for each voltage step.

-

Normalize the fluorescence change relative to the fluorescence at the holding potential (ΔF/F = (F - F_initial) / F_initial).

-

Plot ΔF/F as a function of the clamped membrane potential (mV). The slope of this plot represents the dye's sensitivity (% ΔF/F per 100 mV).[19][20]

-

This calibration is crucial for interpreting fluorescence changes as quantitative physiological events and for comparing results across different experiments and dye batches.[16][19]

References

- 1. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 2. Design and Use of Organic Voltage Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Current Practice in Using Voltage Imaging to Record Fast Neuronal Activity: Successful Examples from Invertebrate to Mammalian Studies [mdpi.com]

- 6. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. How VSDs Work | Explore Voltage-Sensitive Dyes — Potentiometric Probes [potentiometricprobes.com]

- 9. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hamamatsu.com [hamamatsu.com]

- 11. Voltage Sensor Probes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]

- 16. High-speed, random-access fluorescence microscopy: II. Fast quantitative measurements with voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scimedia.com [scimedia.com]

- 18. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 19. VoltageFluor dyes and fluorescence lifetime imaging for optical measurement of membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iodide Detection and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "360A iodide" does not correspond to a standard chemical nomenclature. It is plausible that this refers to a fluorescent probe utilized in iodide-related research with an excitation wavelength around 360 nm. This guide provides comprehensive information on relevant fluorescent probes for iodide and iodide-related cellular processes, with a focus on propidium iodide as a well-documented example of an iodide-containing fluorescent dye.

Excitation and Emission Spectra of Propidium Iodide

Propidium iodide (PI) is a fluorescent intercalating agent commonly used to identify dead cells in a population and as a counterstain in multicolor fluorescence microscopy.[1][2] While its primary excitation is not at 360 nm, its spectral properties are well-characterized and serve as a valuable reference for fluorescence-based assays involving iodide-containing compounds. PI is not permeable to live cells, meaning it only enters cells with compromised membranes.[1][2] It binds to DNA by intercalating between the bases with little to no sequence preference.[1][2] This binding results in a significant enhancement of its fluorescence.[1][2]

| Condition | Excitation Maximum | Emission Maximum | Fluorescence Enhancement |

| In aqueous solution | 493 nm | 636 nm | N/A |

| Bound to DNA | 535 nm[1][2][3] | 617 nm[1][2][3] | 20- to 30-fold[1][2] |

Key Experimental Protocols

Fluorescence-Based DNA Quantification Assay

This protocol outlines a method to assess cell proliferation using a fluorescent DNA probe with an excitation at 360 nm.

Methodology:

-

Sample Preparation: Adherent cells are incubated in a lysis buffer containing 0.2% v/v Triton X-100, 10 mM Tris (pH 7.0), and 1 mM EDTA.

-

Probe Incubation: A fluorescent DNA probe, such as Hoechst or bisbenzimide (1 µg/mL), is added to the lysate.

-

Incubation: The lysates are incubated for 10 minutes to allow for cell lysis and DNA staining.

-

Fluorescence Measurement: Fluorescence intensities are recorded using a multimode plate reader with excitation and emission filters set to 360 nm and 460 nm, respectively.[4]

-

Quantification: The DNA content is calculated from a calibration curve of known DNA concentrations versus fluorescence intensity.[4]

Live/Dead Cell Imaging Using Propidium Iodide

This protocol provides a method for distinguishing between live and dead cells in a population.

Methodology:

-

Staining Solution Preparation: A working solution is prepared containing 1 µM calcein-AM and 2 µM propidium iodide (PI) in 1X Phosphate-Buffered Saline (PBS).

-

Sample Incubation: Samples with adherent cells are incubated in the staining solution for 15 minutes in the dark.

-

Visualization: The stained samples are visualized under a fluorescence microscope. Live cells will fluoresce green (calcein-AM), while dead cells will fluoresce red (propidium iodide).[4]

Signaling Pathways in Iodide Metabolism and Cancer

Iodide uptake and metabolism are crucial for thyroid function and are regulated by complex signaling pathways. Dysregulation of these pathways is often implicated in thyroid cancer and can lead to iodine-refractory differentiated thyroid cancer (RAIR-DTC).[5]

MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathways are central regulators of cell proliferation, differentiation, and survival.[5][6] In the context of thyroid cells, the aberrant activation of these pathways, often due to mutations in genes like BRAF and RAS, leads to the downregulation of the sodium/iodide symporter (NIS).[7] NIS is a key protein responsible for the active transport of iodide into thyroid follicular cells.[7] Reduced NIS expression impairs the ability of thyroid cells to take up iodine, a critical step in the synthesis of thyroid hormones and a prerequisite for the efficacy of radioactive iodine (RAI) therapy in thyroid cancer.[7]

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="BRAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; NIS [label="Sodium/Iodide Symporter (NIS)\n(Iodide Uptake)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nand Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; RAS -> BRAF [color="#5F6368"]; BRAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; ERK -> NIS [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; AKT -> NIS [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; ERK -> Proliferation [color="#34A853"]; AKT -> Proliferation [color="#34A853"]; }

MAPK and PI3K/Akt signaling pathways in iodide uptake.

Experimental Workflow for Fluorescence-Based Assays

The following diagram illustrates a typical workflow for fluorescence-based experiments, from sample preparation to data analysis.

// Nodes SamplePrep [label="Sample Preparation\n(e.g., Cell Culture, Lysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="Staining with\nFluorescent Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Fluorescence Measurement\n(Microscopy or Plate Reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis and\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SamplePrep -> Staining [color="#5F6368"]; Staining -> Incubation [color="#5F6368"]; Incubation -> Measurement [color="#5F6368"]; Measurement -> DataAnalysis [color="#5F6368"]; }

A generalized experimental workflow for fluorescence-based assays.

References

- 1. Propidium Iodide | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Propidium iodide - Wikipedia [en.wikipedia.org]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Pathogenesis and signaling pathways related to iodine-refractory differentiated thyroid cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. MAPK Inhibition Requires Active RAC1 Signaling to Effectively Improve Iodide Uptake by Thyroid Follicular Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization and Membrane Targeting of Voltage Dames

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and techniques governing the cellular localization and membrane targeting of voltage-sensitive dyes (VSDs). Understanding these core concepts is critical for the effective application of VSDs in neuroscience, cardiology, and high-throughput drug screening. This document details the mechanisms of action for various dye classes, strategies for cell-specific targeting, quantitative performance metrics, and detailed experimental protocols.

Introduction to Voltage-Sensitive Dyes

Voltage-sensitive dyes are fluorescent molecules that report changes in membrane potential through alterations in their optical properties.[1] These probes have become indispensable tools for monitoring electrical activity in excitable cells, offering high spatial and temporal resolution that complements traditional electrophysiological techniques.[2][3] VSDs are broadly categorized into two main classes: "slow" response dyes that physically redistribute across the membrane in response to voltage changes, and "fast" response dyes that exhibit rapid spectral changes due to direct interaction with the electric field.[1][4] This guide will focus on the more commonly used fast-response dyes.

Mechanisms of Membrane Targeting and Voltage Sensing

The ability of a VSD to accurately report membrane potential is intrinsically linked to its localization and orientation within the plasma membrane. The chemical structure of these dyes is carefully designed to facilitate their insertion into the lipid bilayer.

General Structural Features

Fast-response VSDs are typically amphiphilic molecules composed of three key components[5]:

-

A Fluorophore: The light-absorbing and emitting part of the molecule.

-

A Hydrophobic Tail: One or more hydrocarbon chains that anchor the dye within the hydrophobic core of the cell membrane.[1]

-

A Hydrophilic Head Group: A charged or polar group that orients the chromophore at the membrane-water interface.[1]

This amphiphilic nature drives the spontaneous partitioning of the dye into the cell membrane, a critical first step for voltage sensing.

Classes of Fast-Response Voltage Dyes and Their Mechanisms

Electrochromic dyes, such as the widely used di-4-ANEPPS and RH-237, operate based on the Stark effect.[4][5] The chromophore of these dyes possesses a large dipole moment that changes upon electronic excitation. The strong electric field across the cell membrane interacts with this dipole, causing a shift in the dye's absorption and emission spectra.[4] Depolarization of the membrane typically leads to a blue shift (hypsochromic shift) in the emission spectrum, while hyperpolarization causes a red shift (bathochromic shift).[4]

VoltageFluors (VFs) represent a newer class of VSDs that offer improved sensitivity.[6] Their mechanism relies on photoinduced electron transfer (PeT) between an electron-rich donor and a fluorophore, connected by a molecular wire that spans the membrane.[4] The rate of this electron transfer is modulated by the transmembrane electric field.[4] At rest (hyperpolarized state), PeT is favored, quenching the fluorescence. Upon depolarization, the electric field opposes the electron transfer, leading to a significant increase in fluorescence intensity.[4][6]

Strategies for Cell-Specific Membrane Targeting

A major challenge in the application of VSDs, particularly in complex tissues, is their inherent lipophilicity, which can lead to non-specific staining and high background fluorescence.[7] To address this, several strategies have been developed to target VSDs to specific cell types.

-

Chemical Targeting: This approach utilizes ligands that bind to specific cell surface receptors or transporters to deliver the VSD. For example, a dextran polymer can encapsulate the lipophilic dye, and a targeting ligand attached to the dextran directs the complex to the desired cells.[7][8]

-

Enzyme-Catalyzed Activation: In this strategy, a non-fluorescent VSD precursor is activated by a specific enzyme expressed on the surface of the target cells.[7][9] For instance, a phosphate group can be removed by alkaline phosphatase, leading to the accumulation of the active dye in the membrane of expressing cells.[4]

-

Genetic Targeting (Hybrid VSDs): These systems combine a genetically encoded protein tag with a synthetic VSD. The protein tag, expressed in specific cells, serves as a high-affinity anchor for the dye, ensuring its localization to the target cell membrane.[10]

Quantitative Performance of Voltage-Sensitive Dyes

The selection of a VSD for a particular application depends on several key performance metrics, which are summarized in the table below.

| Dye Class | Example Dye(s) | ΔF/F per 100 mV | Response Time | Phototoxicity | Key Advantages | Key Disadvantages |

| Electrochromic | di-4-ANEPPS | ~10%[4] | < 10 µs[3] | Moderate to High[11] | Fast kinetics, well-established | Low sensitivity, potential for phototoxicity |

| ANNINE-6plus | ~30% (1-photon), >50% (2-photon)[12] | Nanoseconds[13] | Low[13] | High sensitivity, high photostability | ||

| PeT-based | VoltageFluor (VF) series | 13.1 ± 3.7% (dsRVF5-VoLDeMo)[7] | Fast | Generally lower than electrochromic dyes | High sensitivity, good signal-to-noise | Newer class, still under active development |

| Hybrid VSDs | HVI-COT-Cy3 | ~ -30% ΔF/F₀ per action potential[10] | Fast | Reduced phototoxicity[10] | Cell-specific targeting, long-term imaging | Requires genetic modification |

Experimental Protocols

General Protocol for Staining Cells with Voltage-Sensitive Dyes

This protocol provides a general guideline for staining cultured cells. Optimal dye concentration and incubation time should be determined empirically for each cell type and dye.

-

Prepare Dye Stock Solution: Dissolve the voltage-sensitive dye in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (typically 1-10 mM).

-

Prepare Staining Solution: Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution or extracellular recording solution) to the final working concentration (typically 1-10 µM). The addition of a dispersing agent like Pluronic F-127 can aid in dye solubilization.

-

Cell Preparation: Culture cells on glass coverslips or in imaging-compatible plates.

-

Staining: Replace the culture medium with the staining solution and incubate the cells for a duration ranging from 5 to 30 minutes at room temperature or 37°C.[8]

-

Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove excess dye.

-

Imaging: Proceed with fluorescence imaging using a microscope equipped with the appropriate filter sets for the chosen dye.

Protocol for Combined Patch-Clamp Electrophysiology and Voltage Imaging

This protocol allows for the direct correlation of optical signals with electrophysiological recordings.[14][15]

-

Cell Staining: Stain the cells with the desired voltage-sensitive dye as described in Protocol 5.1.

-

Patch-Clamp Setup: Transfer the stained coverslip to the stage of an upright or inverted microscope equipped for both patch-clamp recording and fluorescence imaging.

-

Establish Whole-Cell Configuration: Using a glass micropipette, establish a whole-cell patch-clamp recording from a target cell.[16] This configuration allows for the control and measurement of the cell's membrane potential.[14]

-

Voltage-Clamp Protocol: Apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments) using the patch-clamp amplifier.[7]

-

Simultaneous Imaging: Simultaneously acquire fluorescence images of the cell at a high frame rate (e.g., 200 Hz or higher) during the voltage-clamp protocol.[7]

-

Data Analysis: Analyze the fluorescence intensity changes in a region of interest corresponding to the cell membrane and correlate them with the applied voltage steps to determine the dye's voltage sensitivity (ΔF/F per 100 mV).

Visualization of Workflows and Pathways

Experimental Workflow for VSD Staining and Imaging

Caption: General workflow for cell staining and imaging with VSDs.

Workflow for Correlating Optical Signals with Electrophysiology

Caption: Workflow for patch-clamp and VSD imaging experiments.

Signaling Mechanism of a PeT-Based Voltage-Sensitive Dye

Caption: Mechanism of a PeT-based voltage-sensitive dye.

References

- 1. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 2. www-sop.inria.fr [www-sop.inria.fr]

- 3. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]

- 4. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How VSDs Work | Explore Voltage-Sensitive Dyes — Potentiometric Probes [potentiometricprobes.com]

- 6. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scimedia.com [scimedia.com]

- 13. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 14. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 16. Patch clamp - Wikipedia [en.wikipedia.org]

The Evolution of Electrochromic Fluorophores: An In-depth Technical Guide to their Application in Neuroscience

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and measure neuronal activity in real-time is fundamental to advancing our understanding of the nervous system and developing effective therapeutics for neurological disorders. While electrophysiological techniques provide high temporal resolution, they are often invasive and offer limited spatial information. The advent of optical methods, particularly the use of electrochromic fluorophores, also known as voltage-sensitive dyes (VSDs), has revolutionized neuroscience research by enabling the simultaneous monitoring of membrane potential changes across large neuronal populations with exceptional temporal and spatial resolution. This technical guide provides a comprehensive overview of the history, mechanisms, and application of electrochromic fluorophores in neuroscience, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their practical implementation.

A Brief History of Electrochromic Fluorophores in Neuroscience

The journey of optically monitoring neuronal activity began in the late 1960s and early 1970s with the pioneering work of scientists like Dr. Larry Cohen.[1] Early research involved screening a vast number of dyes for their ability to change their optical properties in response to changes in membrane potential.[2] This led to the discovery of the first generation of voltage-sensitive dyes.

A significant milestone was the development of styryl dyes, such as the ANEP series, by Dr. Leslie Loew and his colleagues in the 1980s.[3] These "fast" VSDs operate via an electrochromic mechanism , or a molecular Stark effect, where the electric field of the neuronal membrane directly influences the dye's electronic structure, causing a rapid shift in its absorption and emission spectra.[2][4] These dyes offered sub-millisecond response times, making it possible to track individual action potentials.[5][6]

Another class of "slow" dyes, based on a Nernstian distribution mechanism, was also developed. These dyes redistribute across the membrane in response to voltage changes, leading to a larger fluorescence change but with slower kinetics, making them unsuitable for imaging fast neuronal spiking.[6]

More recently, a new generation of VSDs based on Photoinduced Electron Transfer (PeT) has emerged, with the "VoltageFluor" (VF) series developed by Dr. Evan Miller and colleagues being a prominent example.[6][7] In these probes, the transmembrane electric field modulates the rate of electron transfer from an electron-rich donor to a fluorophore, thereby altering its fluorescence quantum yield.[7][8] This mechanism has led to dyes with significantly improved voltage sensitivity (%ΔF/F) and signal-to-noise ratios (SNR) while maintaining fast response kinetics.[5][9] BeRST 1, a far-red shifted VoltageFluor, is a notable example that offers high photostability and is compatible with optogenetic stimulation.[2][10][11]

Quantitative Comparison of Key Electrochromic Fluorophores

The selection of an appropriate VSD is critical for the success of any voltage imaging experiment. The following tables summarize the key quantitative properties of some of the most commonly used electrochromic fluorophores in neuroscience.

| Dye Name | Type | Excitation (nm) | Emission (nm) | ΔF/F per 100 mV | Response Time | Reference |

| Di-4-ANEPPS | Styryl (Electrochromic) | ~493 | ~708 | ~10% | < 1 ms | [12][13] |

| RH795 | Styryl (Electrochromic) | ~530 | ~712 | Variable | < 1 ms | [14] |

| ANNINE-6plus | Hemicyanine (Electrochromic) | ~488 | ~600 | ~30% (1-photon), >50% (2-photon) | ns | [2][15][16] |

| VF2.1.Cl | VoltageFluor (PeT) | ~522 | ~538 | ~27% | ns | [5][9] |

| BeRST 1 | VoltageFluor (PeT) | ~633 | ~683 | ~24-25% | ns | [2][7][10] |

Table 1: Key Properties of Selected Voltage-Sensitive Dyes. This table provides a comparative overview of the spectral properties, voltage sensitivity, and response times of several widely used VSDs.

| Dye Name | Signal Size (ΔF/F) | Signal-to-Noise Ratio (S/N) | Reference |

| di-4-ANEPPS | +++ | ++ | [17] |

| di-2-ANEPEQ | +++ | +++ | [17] |

| di-3-ANEPPDHQ | ++ | ++ | [17] |

| di-4-AN(F)EPPTEA | +++ | + | [17] |

| di-2-AN(F)EPPTEA | +++ | + | [17] |

| di-2-ANEPPTEA | +++ | + | [17] |

Table 2: Relative Performance of Styryl Dyes in Embryonic CNS. This table, adapted from Sato et al. (2011), compares the relative signal size and signal-to-noise ratio of several styryl dyes. The number of '+' indicates the relative performance.[17]

Detailed Experimental Protocols

The successful application of VSDs requires meticulous attention to experimental procedures. Below are detailed protocols for the preparation of neuronal cultures and the subsequent staining and imaging with VoltageFluor dyes.

Protocol 1: Preparation of Dissociated Rat Hippocampal Cultures

This protocol is adapted from established methods for preparing primary neuronal cultures.[1][3][18][19][20]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hanks' Balanced Salt Solution (HBSS)

-

Papain or Trypsin solution

-

DNase I

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated glass coverslips or culture dishes

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Dissection: Euthanize the pregnant rat according to approved animal care protocols. Aseptically remove the uterine horns and transfer them to a sterile dish containing ice-cold HBSS. Isolate the E18 embryos and decapitate them. Dissect the hippocampi from the embryonic brains in a fresh dish of cold HBSS.

-

Enzymatic Digestion: Transfer the dissected hippocampi to a conical tube containing a papain or trypsin solution with DNase I. Incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.

-

Mechanical Dissociation: After incubation, carefully remove the enzyme solution and wash the tissue several times with warm Neurobasal medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Cell Plating: Determine the cell density using a hemocytometer. Plate the dissociated neurons onto poly-D-lysine coated coverslips or dishes at a desired density (e.g., 30,000-50,000 cells/cm²).

-

Cell Culture: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to replace half of the medium every 3-4 days. Neurons are typically ready for experiments between 8 and 15 days in vitro (DIV).

Protocol 2: Staining and Imaging with VoltageFluor Dyes (e.g., BeRST 1)

This protocol is based on methods for imaging spontaneous neuronal activity with VoltageFluors.[6][7][8]

Materials:

-

Mature neuronal cultures (e.g., DIV 14-17) on coverslips

-

VoltageFluor dye stock solution (e.g., 250 µM BeRST 1 in DMSO)

-

Hanks' Balanced Salt Solution (HBSS, with Ca²⁺ and Mg²⁺, phenol red-free)

-

Imaging chamber

-

Fluorescence microscope equipped with an appropriate light source (e.g., 633 nm LED for BeRST 1), filter set, objective (e.g., 20x water-immersion), and a high-speed camera (e.g., sCMOS or EMCCD).

Procedure:

-

Dye Loading: Prepare a working solution of the VoltageFluor dye in HBSS (e.g., 500 nM to 1 µM BeRST 1). Remove the culture medium from the coverslip and replace it with the dye solution.

-

Incubation: Incubate the cells with the dye solution for 20-30 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Washing: After incubation, remove the dye solution and wash the coverslip gently with fresh HBSS.

-

Imaging: Mount the coverslip in an imaging chamber filled with fresh HBSS. Place the chamber on the microscope stage.

-

Image Acquisition:

-

Acquire a brightfield image to identify the neurons of interest.

-

Switch to fluorescence imaging. Illuminate the sample with the appropriate excitation wavelength and intensity.

-

Record fluorescence movies at a high frame rate (e.g., 500 Hz) for a duration of several seconds (e.g., 10 seconds). It is crucial to optimize the illumination intensity and recording duration to minimize phototoxicity and photobleaching.[7]

-

Experimental Workflows and Data Analysis

The following diagrams, generated using the DOT language, illustrate the key workflows in a typical voltage-sensitive dye imaging experiment.

Conclusion and Future Directions

Electrochromic fluorophores have become indispensable tools in neuroscience, providing unprecedented insights into the electrical activity of neuronal circuits. From the early styryl dyes to the latest generation of VoltageFluors, the continuous development of these probes has pushed the boundaries of what is possible in functional neuroimaging. The combination of high sensitivity, fast response times, and compatibility with other optical techniques positions VSDs at the forefront of research into neuronal communication, network dynamics, and the cellular basis of neurological diseases.

Future advancements in this field will likely focus on the development of VSDs with even greater photostability, higher quantum yields, and further red-shifted spectra to enable deeper tissue imaging with minimal phototoxicity. Additionally, the development of methods for targeting VSDs to specific cell types or subcellular compartments will provide a more refined view of neuronal signaling. As our understanding of the principles governing voltage sensitivity improves, we can expect the design of novel fluorophores that will continue to illuminate the intricate workings of the brain.

References

- 1. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DISSOCIATED HIPPOCAMPAL CULTURES AND ACUTE CORTICAL SLICE PREPARATION [bio-protocol.org]

- 4. Improving voltage-sensitive dye imaging: with a little help from computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved PeT molecules for optically sensing voltage in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optical Spike Detection and Connectivity Analysis With a Far-Red Voltage-Sensitive Fluorophore Reveals Changes to Network Connectivity in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Di-4-ANEPPS 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. melp.nl [melp.nl]

- 15. scimedia.com [scimedia.com]

- 16. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]

- 17. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Video: Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]

Methodological & Application

Application Notes and Protocols for Loading 360A Iodide into Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of intracellular iodide concentration ([I⁻]i) is crucial for studying various physiological and pathological processes in neurons, including the activity of anion transporters and channels. "360A Iodide" refers to a class of fluorescent indicators that are excited by light at approximately 360 nm and exhibit a change in fluorescence upon binding to iodide. This document provides a detailed protocol for loading these indicators into cultured neurons, using the properties of the recently developed selective iodide sensor, I-Sense, as a primary example. I-Sense is a phosphorescent iridium(III) complex that shows a decrease in fluorescence in the presence of iodide, making it a valuable tool for monitoring iodide influx.

The primary mechanism for iodide uptake into many cell types is the Sodium-Iodide Symporter (NIS), a transmembrane protein that cotransports two sodium ions (Na⁺) for every one iodide ion (I⁻). While extensively studied in the thyroid gland, the role and regulation of NIS in neurons is an active area of research. Understanding the dynamics of iodide transport in neurons can provide insights into neuronal health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound indicator (based on I-Sense) and a recommended starting protocol for its application in cultured neurons.

Table 1: Photophysical and Detection Properties of this compound (I-Sense)

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 360 nm | [1] |

| Emission Wavelength (λem) | 530 nm | [1] |

| Stokes Shift | 180 nm | [1] |

| Detection Principle | Fluorescence quenching upon I⁻ binding | [1] |

| Limit of Detection for I⁻ | 10.8 µM | [1] |

| Recommended Concentration | 10 µM | [1] |

Table 2: Recommended Protocol Parameters for Loading this compound into Cultured Neurons

| Parameter | Recommended Value | Notes |

| Cell Culture | ||

| Cell Type | Primary cultured neurons (e.g., hippocampal, cortical) or iPSC-derived neurons | Protocol may need optimization for different neuron types. |

| Culture Substrate | Poly-D-lysine or other suitable coating | Ensure healthy, adherent neuronal cultures. |

| Culture Medium | Standard neuronal culture medium (e.g., Neurobasal with supplements) | |

| Indicator Loading | ||

| This compound Stock Solution | 1-10 mM in DMSO | Store protected from light at -20°C. |

| Loading Buffer | Hank's Balanced Salt Solution (HBSS) or similar physiological buffer | Ensure buffer is at physiological pH (7.2-7.4). |

| This compound Loading Concentration | 5-20 µM | Start with 10 µM and optimize based on cell type and signal-to-noise ratio. |

| Loading Time | 30-60 minutes | Optimization may be required. |

| Loading Temperature | 37°C | |

| Iodide Influx Assay | ||

| Iodide-Containing Buffer | HBSS with desired concentration of Sodium Iodide (NaI) | Prepare fresh. |

| Iodide Concentration Range | 10 µM - 1 mM | The concentration will depend on the specific experimental question. |

| Imaging | ||

| Microscope | Fluorescence microscope with appropriate filter sets | Excitation: ~360 nm, Emission: ~530 nm. |

| Data Acquisition | Time-lapse imaging to monitor fluorescence changes over time |

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C, protected from light.

-

Loading Buffer (HBSS): Prepare or obtain sterile Hank's Balanced Salt Solution. Ensure the pH is adjusted to 7.2-7.4.

-

Iodide-Containing Buffer: Prepare HBSS containing the desired concentration of Sodium Iodide (NaI). For example, to make a 1 mM NaI solution, dissolve the appropriate amount of NaI in HBSS. Prepare this solution fresh for each experiment.

Protocol for Loading this compound into Cultured Neurons

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

-

Cell Culture:

-

Plate primary or iPSC-derived neurons on appropriate culture vessels (e.g., glass-bottom dishes or multi-well plates) coated with a suitable substrate like Poly-D-lysine.

-

Culture the neurons in a standard neuronal culture medium until they reach the desired stage of maturity for the experiment.

-

-

Indicator Loading:

-

Prepare the this compound loading solution by diluting the stock solution into pre-warmed (37°C) HBSS to a final concentration of 10 µM.

-

Aspirate the culture medium from the neurons.

-

Gently wash the neurons once with pre-warmed HBSS.

-

Add the 10 µM this compound loading solution to the neurons.

-

Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

After the incubation period, gently aspirate the loading solution.

-

Wash the neurons two to three times with pre-warmed HBSS to remove any extracellular indicator.

-

-

Imaging and Iodide Influx Measurement:

-

Place the culture dish on the stage of a fluorescence microscope equipped with the appropriate filters for this compound (Excitation ~360 nm, Emission ~530 nm).

-

Acquire a baseline fluorescence image of the loaded neurons in HBSS.

-

To initiate iodide influx, carefully replace the HBSS with the pre-warmed iodide-containing buffer.

-

Immediately begin time-lapse imaging to record the change in fluorescence intensity over time as iodide enters the cells. The fluorescence is expected to decrease as the intracellular iodide concentration increases.

-

In-Cell Iodide Calibration (Optional)

To quantify the intracellular iodide concentration from the fluorescence signal, an in-cell calibration can be performed using ionophores.

-

Load the neurons with this compound as described above.

-

Prepare a series of calibration buffers (e.g., high K⁺ buffer to depolarize the membrane) containing known concentrations of iodide (e.g., 0, 10, 50, 100, 500 µM).

-

Add a mixture of ionophores (e.g., nigericin and valinomycin) to the calibration buffers to equilibrate the intracellular and extracellular iodide concentrations.

-

Incubate the cells with each calibration buffer and measure the corresponding fluorescence intensity.

-

Plot the fluorescence intensity (or the ratio of initial to final fluorescence, F₀/F) against the known iodide concentrations to generate a calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for loading this compound and measuring iodide influx.

Sodium-Iodide Symporter (NIS) Signaling Pathway

Caption: Simplified signaling pathway of the Sodium-Iodide Symporter (NIS).

References

Application Notes and Protocols for a Novel Investigational Agent in Cardiac Electrophysiology

Disclaimer: There is no publicly available scientific literature for a compound specifically named "360A iodide." The following application note has been created as a representative example for a hypothetical novel investigational agent, herein referred to as "Cardio-Active Compound this compound," to provide researchers, scientists, and drug development professionals with a framework of protocols and data presentation for evaluating a new chemical entity in cardiac electrophysiology.

Introduction

Cardio-Active Compound this compound is a novel synthetic small molecule being investigated for its potential as an anti-arrhythmic agent. Structurally, it is an iodide salt designed to modulate cardiac ion channel function. This document outlines the electrophysiological profile of Compound this compound, focusing on its mechanism of action, and provides detailed protocols for its characterization. The primary hypothetical target of this compound is the late sodium current (INaL), a key contributor to arrhythmic potential in various cardiac pathologies.[1][2]

Hypothetical Mechanism of Action

Compound this compound is postulated to be a potent and selective inhibitor of the late component of the cardiac sodium current (INaL), which is mediated by the Nav1.5 channel.[3] Unlike the peak sodium current responsible for the rapid upstroke of the action potential, INaL represents a sustained inward current during the plateau phase. In pathological conditions such as heart failure and long QT syndrome, INaL is often enhanced, leading to delayed repolarization, increased action potential duration (APD), and a higher risk of arrhythmias. By selectively inhibiting INaL, Compound this compound is expected to shorten the APD in diseased myocytes without significantly affecting the peak sodium current, thus offering a targeted anti-arrhythmic effect with a potentially favorable safety profile.[2][4]

Signaling Pathway and Drug Target

The following diagram illustrates the role of the Nav1.5 channel in the cardiac action potential and the proposed site of action for Compound this compound.

Caption: Proposed mechanism of Compound this compound on cardiac ion channels.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of Cardio-Active Compound this compound on key cardiac ion currents and action potential parameters. Data were obtained from studies on isolated ventricular myocytes and heterologous expression systems.

| Parameter | Species/Cell Line | Technique | IC50 / Effect | Notes |

| Late Na+ Current (INaL) | Human Ventricular Myocytes | Patch-Clamp | 85 nM | Potent inhibition |

| Peak Na+ Current (INa) | HEK293-Nav1.5 | Patch-Clamp | 15.2 µM | >175-fold selectivity for INaL |

| L-type Ca2+ Current (ICaL) | Rat Ventricular Myocytes | Patch-Clamp | > 30 µM | Minimal off-target effects |

| Rapid Delayed Rectifier K+ Current (IKr) | CHO-hERG | Patch-Clamp | > 30 µM | Low risk of QT prolongation |

| Action Potential Duration at 90% Repolarization (APD90) | Guinea Pig Papillary Muscle | Microelectrode Array | Shortened by 25% at 1 µM | Effect observed under simulated long-QT conditions |

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Analysis of Late INa

Objective: To determine the potency of Compound this compound in inhibiting INaL in isolated adult ventricular myocytes.

Materials:

-

Isolated ventricular myocytes (e.g., from rabbit or guinea pig)

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Compound this compound stock solution (10 mM in DMSO)

-

Patch-clamp amplifier and data acquisition system

Methodology:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Isolate ventricular myocytes using standard enzymatic digestion protocols.

-

Prepare serial dilutions of Compound this compound in the external solution to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

-

Transfer isolated myocytes to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-4 MΩ.

-

Clamp the cell membrane potential at a holding potential of -120 mV.

-

Apply a voltage-clamp protocol to elicit INaL. A recommended protocol is a 500 ms depolarizing step to -20 mV.[3]

-

Measure the INaL as the mean current during the last 50 ms of the depolarizing pulse.

-

After establishing a stable baseline recording in the control external solution, perfuse the cell with increasing concentrations of Compound this compound. Allow 3-5 minutes for the drug effect to stabilize at each concentration.

-

Record the current at each concentration and calculate the percentage of inhibition relative to the baseline.

-

Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Protocol for Action Potential Duration (APD) Measurement

Objective: To assess the effect of Compound this compound on the action potential duration in multicellular cardiac preparations.

Materials:

-

Isolated cardiac tissue (e.g., guinea pig papillary muscle)

-

Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Sharp microelectrodes (10-20 MΩ) filled with 3 M KCl

-

Field stimulator

-

Microelectrode amplifier and data acquisition system

Methodology:

-

Dissect a thin papillary muscle and mount it in a tissue bath continuously perfused with oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C.

-

Pace the tissue at a constant frequency (e.g., 1 Hz) using the field stimulator.

-

Impale a myocyte with a sharp microelectrode to record the intracellular action potentials.

-

Record stable baseline action potentials for at least 15 minutes.

-

Introduce Compound this compound into the perfusate at the desired concentration (e.g., 1 µM).

-

Continue recording for 20-30 minutes to allow the drug effect to reach a steady state.

-

Measure the APD at 50% and 90% repolarization (APD50 and APD90) from the recorded traces.

-

Compare the APD values before and after drug application to determine the effect of the compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical electrophysiological evaluation of a novel cardiac compound like this compound.

References

- 1. Novel targets for cardiac antiarrhythmic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel ion channel targets in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Novel Anti-arrhythmic Medications in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Halide-Sensitive Fluorescent Staining in Brain Slices

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on Terminology: The term "360A iodide staining" does not correspond to a recognized scientific protocol or staining agent in the available literature. It is likely a misnomer or a highly specific, non-standard term. This document provides a detailed guide for a standard and widely applicable technique: the use of halide-sensitive fluorescent dyes to visualize iodide influx in brain slices. This method is a powerful tool for studying the activity of anion channels, such as GABA-A receptors, by using iodide as a surrogate for chloride ions.

The influx of iodide into cells loaded with a halide-sensitive dye quenches the dye's fluorescence, providing an optical readout of ion channel activity. This approach is instrumental in neuroscience for investigating synaptic inhibition and the effects of pharmacological agents on ion channels.

Experimental Protocols

This section details the methodology for preparing brain slices, loading them with a generic halide-sensitive fluorescent dye, and performing an iodide influx assay.

1. Brain Slice Preparation

Proper brain slice preparation is critical for maintaining tissue viability and obtaining reliable experimental results.

-

Animal Perfusion and Brain Extraction:

-

Anesthetize the animal (e.g., a rodent) following institutionally approved protocols.

-

Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) to clear the blood from the brain vasculature. A typical aCSF solution contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

-

Slicing:

-

Use a vibratome to cut coronal or sagittal brain slices of the desired thickness, typically between 200-400 µm.[1]

-

Throughout the slicing process, keep the brain submerged in ice-cold, continuously oxygenated aCSF.[1]

-

Transfer the cut slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before proceeding with the staining.

-

2. Dye Loading

For intracellular staining, a membrane-permeable form of the halide-sensitive dye is used, which becomes trapped inside the cells after enzymatic cleavage. Dyes like 6-methoxy-N-ethylquinolinium iodide (MEQ) or N-(6-methoxyquinolyl) acetoethyl ester (MQAE) are suitable for this purpose.[2][3]

-

Prepare a stock solution of the membrane-permeable form of the halide-sensitive dye (e.g., dihydro-MEQ) in DMSO.

-

Dilute the stock solution in aCSF to the final working concentration.

-

Incubate the brain slices in the dye-containing aCSF for the required duration at a controlled temperature. The optimal time and temperature will depend on the specific dye and tissue.

-

After incubation, wash the slices with fresh, oxygenated aCSF to remove the extracellular dye.

3. Iodide Influx Assay and Imaging

This part of the protocol involves stimulating the slices to induce iodide influx and imaging the resulting fluorescence changes.

-

Place a dye-loaded brain slice in a recording chamber on the stage of a fluorescence microscope (epifluorescence or confocal).

-

Continuously perfuse the slice with oxygenated aCSF.

-

Establish a baseline fluorescence recording.

-

To induce iodide influx, switch the perfusion solution to an aCSF where a portion of the chloride salt (e.g., NaCl) is replaced with an iodide salt (e.g., NaI). The influx of iodide will quench the intracellular fluorescence.

-

The stimulus for opening iodide-permeable channels (e.g., application of a GABA-A receptor agonist) can be applied before or during the switch to the iodide-containing aCSF.

-

Acquire images at regular intervals to capture the dynamics of fluorescence quenching.

-

After the experiment, the data can be analyzed by measuring the change in fluorescence intensity over time. The rate and magnitude of fluorescence quenching are proportional to the rate and amount of iodide influx.

Data Presentation

The following table summarizes typical quantitative parameters for a fluorescent iodide staining experiment in brain slices. These values may require optimization depending on the specific experimental conditions, brain region, and animal model.

| Parameter | Typical Range | Notes |

| Brain Slice Thickness | 200 - 400 µm | Thinner slices may have better dye penetration and imaging clarity, while thicker slices may have better-preserved neuronal circuits.[1] |

| Dye Concentration | 1 - 10 mM (in stock) | The final working concentration in aCSF will be significantly lower, typically in the µM range. |

| Dye Loading Time | 30 - 60 minutes | Longer incubation times may increase intracellular dye concentration but can also increase background noise and cytotoxicity. |

| Dye Loading Temperature | Room Temperature to 37°C | Higher temperatures can facilitate faster dye loading but may also reduce slice viability. |

| Iodide Concentration | 10 - 150 mM | The concentration of iodide in the perfusion solution will determine the driving force for its entry into the cells. |

| Imaging Acquisition Rate | 0.1 - 1 Hz | The optimal frame rate will depend on the kinetics of the ion channel being studied. |

Mandatory Visualization

The following diagrams illustrate the conceptual and experimental workflow of the iodide staining technique.

Caption: Mechanism of fluorescence quenching by iodide influx.

Caption: Step-by-step experimental workflow.

References

- 1. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-photon chloride imaging in neurons of brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Two-Photon Microscopy with Rhodamine-Based Voltage Sensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing rhodamine-based voltage sensors in conjunction with two-photon microscopy for cellular and in vivo voltage imaging.

Introduction to Rhodamine-Based Voltage Sensors for Two-Photon Microscopy

Rhodamine-based voltage-sensitive dyes (VSDs) are powerful tools for optically measuring membrane potential dynamics with high temporal and spatial resolution. Their compatibility with two-photon excitation makes them particularly well-suited for imaging in scattering tissue, such as the brain, enabling researchers to probe neuronal activity deep within living organisms.[1][2][3][4][5] These sensors typically operate via a mechanism called photoinduced electron transfer (PeT), where changes in membrane potential modulate the fluorescence of the rhodamine fluorophore.[6][7]

Two-photon microscopy offers several advantages for voltage imaging, including increased penetration depth, reduced phototoxicity, and intrinsic optical sectioning.[5][8] This allows for the visualization of neuronal activity from individual cells and even subcellular compartments in vivo.[9]

This document outlines the properties of several prominent rhodamine-based voltage sensors and provides detailed protocols for their application in various experimental paradigms.

Characteristics of Rhodamine-Based Voltage Sensors

Several classes of rhodamine-based voltage sensors have been developed, each with distinct spectral properties and performance characteristics. Key parameters for sensor selection include voltage sensitivity (ΔF/F per 100 mV), two-photon absorption cross-section (σTPA), and emission wavelength.

| Sensor Family | Example Sensor | Voltage Sensitivity (ΔF/F per 100 mV) | Two-Photon Absorption Cross-Section (σTPA) [GM] | Peak Excitation (nm) | Emission Max (nm) | Key Features |

| Sulfonated Rhodamine Voltage Reporters (sRhoVR) | sRhoVR 1 | 44%[1][2][3] | ~210 at 830-840 nm[1][2] | ~840 (two-photon) | 570[1][2][3] | High voltage sensitivity and excellent two-photon performance, suitable for in vivo imaging in mice.[1][2][3] |

| Rhodamine Voltage Reporters (RhoVR) | RhoVR 1 | 47%[2][7] | ~5x lower than sRhoVR 1[1][2] | Green-Orange region | Green-Orange region | High sensitivity, compatible with GFP-based indicators.[7] |

| Phosphine-oxide Rhodamine Voltage Reporters (poRhoVR) | poRhoVR 13 | 43%[10] | Not specified | >700[10] | >700[10] | Near-infrared excitation and emission, enabling multiplexing with other optical tools like GCaMP and ChR2.[10] |

| Berkeley Red Sensor of Transmembrane potential (BeRST) | isoBeRST | 24%[11] | Not specified | Far-red/near infrared | Far-red/near infrared | Far-red shifted spectra, suitable for deep tissue imaging and combination with other probes.[11] |

| Rhodol-based Voltage Fluor (RVF) | RVF5 | 28%[2] | 125 at 820 nm[1][2] | ~820 (two-photon) | Not specified | Moderate sensitivity, demonstrated in brain slices with two-photon microscopy.[2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the fundamental principles and workflows associated with two-photon voltage imaging using rhodamine-based sensors.

Caption: Mechanism of rhodamine-based voltage sensors.

Caption: In vivo two-photon voltage imaging workflow.

Experimental Protocols

Protocol for Staining Cultured Neurons with Rhodamine-Based Voltage Sensors

This protocol is adapted for staining cultured rat hippocampal neurons.

Materials:

-

Rhodamine-based voltage sensor stock solution (e.g., sRhoVR 1 in DMSO)

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Artificial cerebrospinal fluid (ACSF) containing (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 25 D-glucose, bubbled with 95% O2/5% CO2.

Procedure:

-

Prepare a working solution of the voltage sensor by diluting the stock solution in ACSF to the desired final concentration (e.g., 200 nM for sRhoVR 1).[1][2]

-

Aspirate the culture medium from the dissociated hippocampal neuron culture.

-

Gently wash the cells twice with pre-warmed ACSF.

-

Add the dye-containing ACSF to the culture dish, ensuring the cells are fully submerged.

-

Incubate the cells for 20-30 minutes at 37°C and 5% CO2.

-

After incubation, wash the cells three times with fresh, pre-warmed ACSF to remove any unbound dye.

-

The cells are now ready for imaging under a two-photon microscope. Maintain the cells in ACSF during imaging.

Protocol for In Vivo Two-Photon Voltage Imaging in Mouse Cortex

This protocol describes the general steps for in vivo voltage imaging in the mouse barrel cortex using sRhoVR 1.

Materials:

-

sRhoVR 1

-

Artificial cerebrospinal fluid (ACSF)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for craniotomy

-

Dental cement

-

Two-photon microscope equipped with a Ti:Sapphire laser

Procedure:

-

Animal Surgery:

-

Anesthetize the mouse and fix its head in a stereotaxic frame.

-

Perform a craniotomy over the barrel cortex (approximately 3 mm in diameter).

-

Carefully remove the dura mater.

-

Aseptically implant a glass coverslip over the exposed cortex and secure it with dental cement to create a chronic imaging window.

-

Allow the animal to recover for at least one week before imaging.

-

-

Dye Loading:

-

On the day of imaging, re-anesthetize the mouse.

-

Carefully remove the coverslip.

-

Prepare a solution of sRhoVR 1 in ACSF (e.g., 50 µM).

-

Topically apply the dye solution to the exposed cortex for 30-60 minutes.

-

After incubation, gently wash the cortical surface with fresh ACSF to remove excess dye.

-

Replace the coverslip and secure it with dental cement.

-

-

Two-Photon Imaging:

-

Place the anesthetized mouse under the two-photon microscope.

-

Use a Ti:Sapphire laser tuned to the appropriate excitation wavelength for the chosen sensor (e.g., 840 nm for sRhoVR 1).[1][2]

-

Locate the region of interest in layer 2/3 of the barrel cortex.[1][3]

-

Acquire time-series images to record fluorescence changes in response to sensory stimulation (e.g., whisker deflection).[3]

-

Simultaneously, local field potentials (LFPs) can be recorded with an electrode placed nearby to correlate optical signals with electrophysiological activity.[1][3]

-

-

Data Analysis:

-

Perform motion correction on the acquired image series.

-

Select regions of interest (ROIs) corresponding to neuropil or individual cell bodies.

-

Calculate the change in fluorescence over time (ΔF/F) for each ROI.

-

Correlate the ΔF/F signals with the timing of sensory stimuli and/or LFP recordings.

-

Considerations for Drug Development Professionals

Two-photon voltage imaging with rhodamine-based sensors offers a powerful platform for preclinical drug discovery and development, particularly in the context of neurological disorders.

-

High-Throughput Screening: While in vivo imaging is not typically high-throughput, cultured neuron assays using these sensors can be adapted for screening compounds that modulate neuronal excitability.

-

Mechanism of Action Studies: These techniques allow for detailed investigation of how novel therapeutics affect neuronal firing patterns and synaptic transmission in intact neural circuits.

-

Disease Modeling: In animal models of neurological diseases, these sensors can be used to characterize aberrant network activity and to assess the efficacy of therapeutic interventions in restoring normal function. For instance, imaging hyperactivity in retinal networks in models of retinal degeneration.[10]

-

All-Optical Electrophysiology: The combination of rhodamine-based voltage sensors with optogenetic actuators (e.g., Channelrhodopsin-2) enables all-optical interrogation of neural circuits, providing a powerful tool for dissecting circuit function and testing the effects of pharmacological agents.[10]